

(2-Methyloxiran-2-yl)methanol chemical properties and structure

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Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474

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An In-depth Technical Guide to (2-Methyloxiran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxiran-2-yl)methanol, a bifunctional organic compound containing both a primary alcohol and a trisubstituted epoxide ring, serves as a versatile building block in organic synthesis. Its unique structural features allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of **(2-Methyloxiran-2-yl)methanol**. It includes a proposed synthetic protocol, detailed spectral analysis, and a summary of its key physicochemical properties to support its application in research and development.

Chemical Structure and Properties

(2-Methyloxiran-2-yl)methanol, also known as 2-methyl-2,3-epoxy-1-propanol, possesses a compact and reactive structure. The presence of a hydroxyl group and a strained three-membered epoxide ring dictates its chemical behavior, allowing for nucleophilic attack at the epoxide carbons and reactions typical of primary alcohols.

Table 1: General and Physicochemical Properties of **(2-Methyloxiran-2-yl)methanol**

Property	Value	Source
IUPAC Name	(2-Methyloxiran-2-yl)methanol	[PubChem][1]
Synonyms	2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol	[PubChem][1]
CAS Number	872-30-0	[PubChem][1]
Molecular Formula	C ₄ H ₈ O ₂	[PubChem][1]
Molecular Weight	88.11 g/mol	[PubChem][1]
Appearance	Colorless liquid (predicted)	
Boiling Point	141.8 °C	[ECHEMI][2]
Density	1.084 g/cm ³	[ECHEMI][2]
Flash Point	62.8 °C	[ECHEMI][2]
pKa (predicted)	14.44 ± 0.10	[Guidechem]
XLogP3	-0.6	[PubChem][1]
Topological Polar Surface Area	32.8 Å ²	[PubChem][1]
Hydrogen Bond Donor Count	1	[ChemScene][3]
Hydrogen Bond Acceptor Count	2	[ChemScene][3]
Rotatable Bond Count	1	[ChemScene][3]

Synthesis

A common and effective method for the synthesis of **(2-Methyloxiran-2-yl)methanol** is the epoxidation of 2-methylallyl alcohol. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Proposed Experimental Protocol: Epoxidation of 2-Methylallyl Alcohol

Materials:

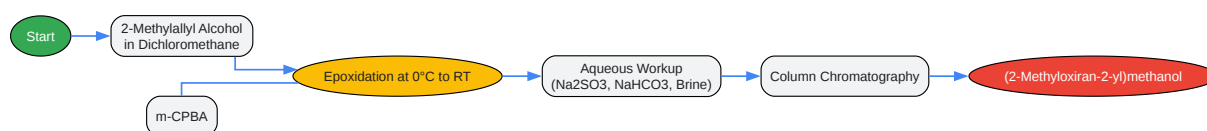
- 2-Methylallyl alcohol
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylallyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **(2-Methyloxiran-2-yl)methanol**.

Figure 1: Synthesis Workflow of **(2-Methyloxiran-2-yl)methanol**



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Caption: A logical workflow for the synthesis of **(2-Methyloxiran-2-yl)methanol**.

Spectral Data and Analysis

The structural characterization of **(2-Methyloxiran-2-yl)methanol** is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Spectral Data for **(2-Methyloxiran-2-yl)methanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.35	s	3H	-CH ₃
~2.55	d, $J \approx 4.5$ Hz	1H	Oxirane -CH ₂
~2.75	d, $J \approx 4.5$ Hz	1H	Oxirane -CH ₂
~3.50	d, $J \approx 12.0$ Hz	1H	-CH ₂ OH
~3.70	d, $J \approx 12.0$ Hz	1H	-CH ₂ OH
~2.0-3.0	br s	1H	-OH

Table 3: Predicted ^{13}C NMR Spectral Data for **(2-Methyloxiran-2-yl)methanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~19	-CH ₃
~53	Oxirane -CH ₂
~58	Quaternary Oxirane C
~65	-CH ₂ OH

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for **(2-Methyloxiran-2-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch (alcohol)
3050-2950	Medium	C-H stretch (sp ³ C-H)
~3000	Weak	C-H stretch (epoxide C-H)
1250	Strong	C-O stretch (epoxide, asymmetric ring stretch)
1050	Strong	C-O stretch (primary alcohol)
950-810	Medium	C-O stretch (epoxide, symmetric ring stretch)

Mass Spectrometry (MS)

The mass spectrum of **(2-Methyloxiran-2-yl)methanol** obtained by electron ionization (EI) would be expected to show fragmentation patterns characteristic of a primary alcohol and an epoxide.

Table 5: Major Mass Spectral Peaks for **(2-Methyloxiran-2-yl)methanol**

m/z	Relative Intensity	Proposed Fragment
88	Low	[M] ⁺ (Molecular Ion)
58	High	[M - CH ₂ O] ⁺
57	High	[M - CH ₂ OH] ⁺
31	High	[CH ₂ OH] ⁺

Safety Information

(2-Methyloxiran-2-yl)methanol is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(2-Methyloxiran-2-yl)methanol is a valuable and versatile chemical intermediate. This guide provides essential technical information, including its chemical properties, a proposed synthetic route, and detailed spectral data, to facilitate its use in synthetic organic chemistry. The provided data and protocols are intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

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References

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